1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 139481-22-4
VCID: VC21320865
InChI: InChI=1S/C6H9N7O2S/c1-12-6(16(7,14)15)4(3-8-12)5-9-11-13(2)10-5/h3H,1-2H3,(H2,7,14,15)
SMILES: CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)N
Molecular Formula: C6H9N7O2S
Molecular Weight: 243.25 g/mol

1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide

CAS No.: 139481-22-4

Cat. No.: VC21320865

Molecular Formula: C6H9N7O2S

Molecular Weight: 243.25 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide - 139481-22-4

Specification

CAS No. 139481-22-4
Molecular Formula C6H9N7O2S
Molecular Weight 243.25 g/mol
IUPAC Name 2-methyl-4-(2-methyltetrazol-5-yl)pyrazole-3-sulfonamide
Standard InChI InChI=1S/C6H9N7O2S/c1-12-6(16(7,14)15)4(3-8-12)5-9-11-13(2)10-5/h3H,1-2H3,(H2,7,14,15)
Standard InChI Key UEPZNFSFXYSLKP-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)N
Canonical SMILES CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)N

Introduction

Chemical Structure and Properties

1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide is a complex heterocyclic compound containing multiple nitrogen-rich ring systems. The structure features:

  • A 1H-pyrazole core with methyl substitution at N1 position

  • A tetrazole ring attached at position 4 of the pyrazole ring

  • A methyl group at the N2 position of the tetrazole (making it a 2-methyl-2H-tetrazole)

  • A sulfonamide group (-SO₂NH₂) at position 5 of the pyrazole ring

Structural Characteristics

The compound represents a hybrid heterocyclic system with the following key structural features:

Structural ElementDescription
Pyrazole CoreFive-membered heterocycle with adjacent nitrogen atoms (positions 1 and 2)
Tetrazole MoietyFive-membered ring containing four nitrogen atoms
Sulfonamide GroupSulfur-containing functional group with potential hydrogen bonding capabilities
Methyl SubstitutionsPresent at N1 of pyrazole and N2 of tetrazole

Physicochemical Properties

While specific experimental data for 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide is limited, its properties can be estimated based on similar compounds:

PropertyEstimated Value/Characteristic
Molecular FormulaC₇H₁₁N₇O₂S
Molecular WeightApproximately 257.27 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityPotentially moderate water solubility due to sulfonamide group; likely soluble in polar organic solvents
Melting PointLikely >200°C (based on similar heterocyclic sulfonamides)
Hydrogen Bond Donors2 (from sulfonamide NH₂)
Hydrogen Bond AcceptorsMultiple (from nitrogen atoms and sulfonamide)

The presence of both pyrazole and tetrazole rings creates a nitrogen-rich system that likely influences the compound's acid-base properties, potentially resulting in interesting physiochemical behavior.

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide would likely involve several key steps:

  • Formation of the pyrazole core

  • Introduction of the tetrazole ring

  • Installation of the sulfonamide group

  • Selective methylation of nitrogen atoms

Pyrazole-Tetrazole Coupling Strategy

Drawing from similar heterocyclic coupling approaches, one potential synthetic route could involve:

  • Starting with a suitably functionalized pyrazole precursor

  • Coupling with a tetrazole building block

  • Introduction of the sulfonamide functionality

Recent research has explored various coupling methods for creating C-C linkages between heterocycles, particularly between pyrazoles and tetrazoles . These approaches often utilize boronic acid derivatives as coupling partners in palladium-catalyzed cross-coupling reactions.

Boronic Acid Intermediates

The use of boronic acid derivatives of pyrazoles, such as 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole , could serve as key intermediates in the synthesis. This approach parallels strategies used in the preparation of other heterocyclic compounds, where:

  • A borylated pyrazole intermediate is prepared

  • Palladium-catalyzed cross-coupling with a suitable tetrazole partner

  • Subsequent functionalization to introduce the sulfonamide group

The advantage of this approach is the mild reaction conditions and functional group tolerance.

Analytical Characterization

Spectroscopic Analysis

For structure elucidation and purity assessment of 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide, the following analytical techniques would typically be employed:

Analytical TechniqueExpected Key Features
¹H NMRSignals for methyl groups (δ ~3.0-4.0 ppm), pyrazole CH (δ ~7.0-8.0 ppm), sulfonamide NH₂ (δ ~6.0-7.0 ppm)
¹³C NMRSignals for methyl carbons (δ ~35-45 ppm), aromatic/heterocyclic carbons (δ ~120-160 ppm)
Mass SpectrometryMolecular ion peak at m/z 257, fragmentation pattern involving loss of sulfonamide group
IR SpectroscopyCharacteristic bands for sulfonamide (1300-1150 cm⁻¹ and 1350-1300 cm⁻¹), N-H stretching (3300-3500 cm⁻¹)
X-Ray CrystallographyCrystal structure analysis to confirm 3D arrangement and intermolecular interactions

Thermal Analysis

Understanding the thermal stability of nitrogen-rich heterocycles is particularly important, especially for compounds containing tetrazole rings which can exhibit energetic properties:

Thermal PropertyAnalytical MethodExpected Information
Melting PointDifferential Scanning Calorimetry (DSC)Phase transitions, potential polymorphism
Thermal StabilityThermogravimetric Analysis (TGA)Decomposition temperatures, thermal degradation profile

Similar pyrazole-tetrazole hybrid compounds have shown varied thermal stability profiles, with decomposition temperatures typically above 200°C .

Computational Studies

Electronic Structure

Computational studies can provide valuable insights into the electronic properties of 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide:

PropertyComputational MethodRelevance
Electron Density DistributionDFT calculationsUnderstanding reactivity patterns and interaction sites
HOMO-LUMO GapMolecular orbital analysisPredicting chemical reactivity and potential photophysical properties
Electrostatic Potential MapsDFT calculationsIdentifying potential binding sites for biological interactions

Molecular Docking Studies

For predicting potential biological targets, molecular docking studies would be particularly valuable:

  • Virtual screening against known drug targets

  • Binding affinity predictions for enzymes where sulfonamides are known inhibitors

  • Interaction analysis with protein binding pockets

Comparison with Similar Compounds

Structural Analogues

Several related compounds with partial structural similarities provide context for understanding 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide:

CompoundStructural RelationshipKnown Properties/Applications
1-Methyl-4-(5-tetrazolyl)-5-amino-1,2-pyrazoleSimilar pyrazole-tetrazole hybrid, amino group instead of sulfonamideLimited data available on biological activity
5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazolePyrazole-tetrazole hybrid with nitro substitutionsEnergetic material with high-density properties
1-methyl-3,4,5-trinitro-pyrazoleContains 1-methylpyrazole core with different substitution patternNitrogen-heterocyclic energetic compound

Bioactive Compounds with Similar Structural Elements

Several clinically important drugs contain individual structural elements found in our target compound:

Drug ClassExampleShared Structural ElementTherapeutic Use
Sulfonamide AntibioticsSulfamethoxazoleSulfonamide groupAntibacterial
Tetrazole-containing DrugsLosartanTetrazole ringAntihypertensive
Pyrazole-based NSAIDsCelecoxibPyrazole coreAnti-inflammatory

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